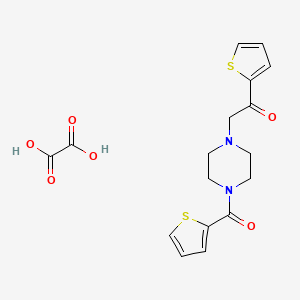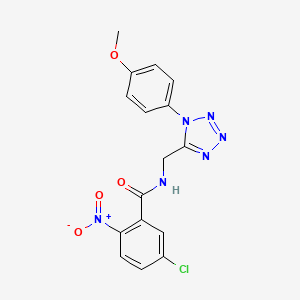![molecular formula C16H18ClFN6O B2786293 1-(3-Chloro-4-fluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea CAS No. 1396807-96-7](/img/structure/B2786293.png)
1-(3-Chloro-4-fluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-fluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a chlorofluorophenyl group, a pyrimidinyl group, and a piperazinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
-
Formation of the Pyrimidinyl Intermediate: : The synthesis begins with the preparation of the pyrimidinyl intermediate. This is achieved by reacting 2-chloropyrimidine with 4-methylpiperazine under appropriate conditions, such as in the presence of a base like potassium carbonate and a suitable solvent like dimethylformamide (DMF).
-
Coupling with Chlorofluorophenyl Isocyanate: : The pyrimidinyl intermediate is then coupled with 3-chloro-4-fluorophenyl isocyanate to form the desired urea compound. This step typically requires a catalyst, such as triethylamine, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The presence of chloro and fluoro substituents on the phenyl ring makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
-
Oxidation and Reduction Reactions: : The compound can undergo oxidation and reduction reactions, particularly at the piperazinyl and pyrimidinyl moieties. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives, while oxidation and reduction reactions can yield oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
1-(3-Chloro-4-fluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea has a wide range of scientific research applications, including:
-
Medicinal Chemistry: : The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
-
Biological Studies: : Researchers use this compound to study its effects on various biological systems, including cell signaling pathways and enzyme activity. Its ability to modulate specific molecular targets makes it a valuable tool in biochemical research.
-
Industrial Applications: : In the industrial sector, the compound is used as an intermediate in the synthesis of other complex molecules. Its reactivity and stability make it suitable for various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, in cancer research, it may inhibit the activity of certain kinases, thereby preventing the proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
1-(3-Chloro-4-fluorophenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)thiourea: : This compound is similar in structure but contains a thiourea group instead of a urea group. It exhibits different reactivity and biological activity.
-
1-(3-Chloro-4-fluorophenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)carbamate: : This compound contains a carbamate group and has distinct chemical properties and applications.
Uniqueness
The uniqueness of 1-(3-Chloro-4-fluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea lies in its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to interact with specific molecular targets makes it a valuable compound in various scientific research fields.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN6O/c1-23-4-6-24(7-5-23)15-19-9-12(10-20-15)22-16(25)21-11-2-3-14(18)13(17)8-11/h2-3,8-10H,4-7H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMOGAUTBSGHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-chlorophenyl)-5-[6-(4-methylphenyl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-1,2,4-oxadiazole](/img/structure/B2786213.png)
![N-benzyl-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2786214.png)
![3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]triazol-1-yl]cyclobutane-1-carboxylic acid](/img/structure/B2786217.png)
![3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride](/img/structure/B2786218.png)
![3-(2-(4-chlorophenyl)acetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2786219.png)
![N'-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbohydrazide](/img/structure/B2786221.png)
![3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2786222.png)

![6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2786225.png)

![4-(6-Chloro-5-fluoropyridine-3-carbonyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B2786231.png)
![6-methyl-3-phenethyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2786233.png)
